molecular formula C22H20ClN5O3 B2874349 4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-35-7

4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2874349
CAS No.: 900008-35-7
M. Wt: 437.88
InChI Key: BNXLVDPNFQJERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also been found to have potential antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process involves a radical approach, utilizing catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

  • Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibition of 5-lipoxygenase, suggesting potential for anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
  • Pyrazolo[3,4‐d]pyrimidine derivatives demonstrated COX‐2 selective inhibition, indicating potential use as anti-inflammatory agents. The study highlighted the importance of structural modifications for enhancing biological activity, with some compounds showing superior inhibitory profiles against COX‐2 compared to reference standards (Raffa et al., 2009).

Antimicrobial and Antiviral Applications

  • A study highlighted the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, which were evaluated for their insecticidal and antibacterial potential. This showcases the role of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
  • Another research introduced a new route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, exhibiting remarkable activity against avian influenza virus H5N1, pointing towards their potential in antiviral therapy (Hebishy et al., 2020).

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of specific pyrazolo[3,4-d]pyrimidine derivatives revealed their structural configurations, which are crucial for understanding their interaction with biological targets and further drug development processes (Quiroga et al., 1999).

Mechanism of Action

The mechanism of action of this compound is likely related to its inhibition of eukaryotic protein kinases . This is a common mechanism of action for pyrazolo[3,4-d]pyrimidine derivatives .

Properties

IUPAC Name

4-butoxy-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c1-2-3-11-31-18-9-7-15(8-10-18)21(29)26-27-14-24-20-19(22(27)30)13-25-28(20)17-6-4-5-16(23)12-17/h4-10,12-14H,2-3,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXLVDPNFQJERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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